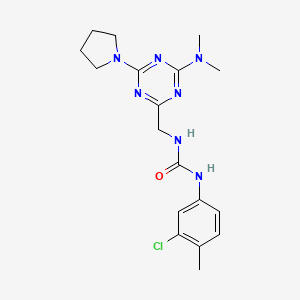
1-(3-Chloro-4-methylphenyl)-3-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(3-Chloro-4-methylphenyl)-3-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea is a complex molecule that may be related to the class of diaryl ureas, which are significant in medicinal chemistry due to their potential anticancer properties. Although the specific compound is not directly mentioned in the provided papers, the general structure suggests it could be synthesized for similar purposes as those described in the papers, such as targeting cancer cells.
Synthesis Analysis
The synthesis of related diaryl ureas involves the combination of aryl groups with urea functionalities. In the context of anticancer agents, 1-Aryl-3-(2-chloroethyl) ureas have been synthesized from 4-phenylbutyric acid and alkylanilines, showing cytotoxicity against human adenocarcinoma cells . Similarly, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed and synthesized using computer-aided design, indicating that a similar approach could be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of diaryl ureas, particularly those with substitutions that may enhance their anticancer activity, is crucial. The presence of a chloroethyl group, as seen in the first paper, suggests that such groups could be important for the cytotoxic activity . The second paper introduces a pyridin-2-ylmethoxyphenyl group, which could be indicative of the importance of heterocyclic and ether groups in enhancing biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of diaryl ureas typically include the formation of the urea linkage between an aryl group and an amine. The papers do not provide specific reactions for the compound , but they do suggest that modifications to the aryl groups can significantly affect the biological activity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl ureas can vary widely depending on their substituents. The papers suggest that these properties are critical for their biological activity, as they can influence the compounds' solubility, stability, and ability to interact with biological targets . The specific physical and chemical properties of 1-(3-Chloro-4-methylphenyl)-3-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea would need to be determined experimentally.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on similar heterocyclic ureas emphasizes their synthesis and chemical properties, with studies detailing the formation of heterocyclic compounds through reactions involving ureas. For example, the synthesis and conformational studies of heterocyclic ureas demonstrate their potential in forming multiply hydrogen-bonded complexes, indicative of their use in developing self-assembling materials and understanding molecular interactions (Corbin et al., 2001).
Biological Evaluation and Potential Applications
Compounds related to the specified urea have been evaluated for their biological activity, showcasing their potential in pharmacological applications. For instance, derivatives have been synthesized and tested for their anti-cancer and anti-microbial properties, with some compounds displaying significant efficacy in these areas (Hassan et al., 2019).
Molecular Interactions and Drug Development
The study of such compounds also contributes to the understanding of molecular interactions crucial for drug development. Investigations into the complexation-induced unfolding of heterocyclic ureas provide insights into molecular mimicry and the formation of hydrogen-bonded structures, which are relevant for designing novel therapeutic agents and understanding drug-receptor interactions (Corbin et al., 2001).
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN7O/c1-12-6-7-13(10-14(12)19)21-18(27)20-11-15-22-16(25(2)3)24-17(23-15)26-8-4-5-9-26/h6-7,10H,4-5,8-9,11H2,1-3H3,(H2,20,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTBAHRMRKCNCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylphenyl)-3-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/no-structure.png)
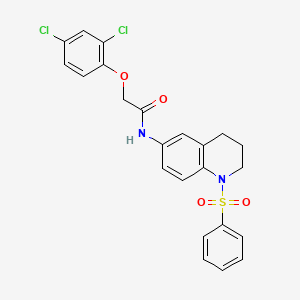
![7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2502407.png)
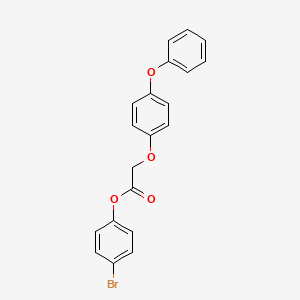
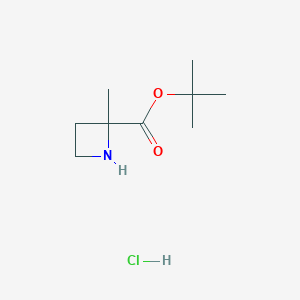
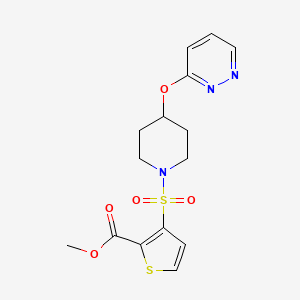
![{[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile](/img/structure/B2502415.png)

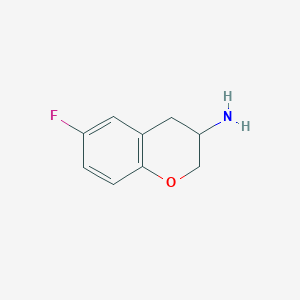
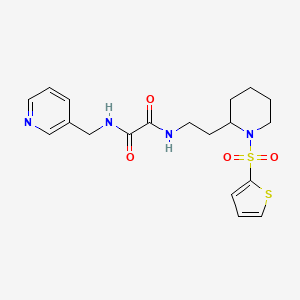
![1,7-dimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2502420.png)
![6-Fluoro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B2502422.png)
![(Z)-ethyl 2-((4-(tert-butyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2502424.png)
![2-(9-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid](/img/structure/B2502425.png)